molecular formula C11H16FNO B13287193 [(3-Fluoro-4-methoxyphenyl)methyl](propyl)amine CAS No. 1094353-66-8

[(3-Fluoro-4-methoxyphenyl)methyl](propyl)amine

Cat. No.: B13287193
CAS No.: 1094353-66-8
M. Wt: 197.25 g/mol
InChI Key: RFHMBRORLFERLU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)methylamine is an organic compound that features a fluorine atom, a methoxy group, and a propylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).

Industrial Production Methods

Industrial production methods for (3-Fluoro-4-methoxyphenyl)methylamine would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Fluoro-4-methoxyphenyl)methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxyphenyl)methylamine
  • (3-Fluoro-4-methoxyphenyl)methylamine
  • (3-Fluoro-4-methoxyphenyl)methylamine

Uniqueness

(3-Fluoro-4-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

1094353-66-8

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

RFHMBRORLFERLU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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